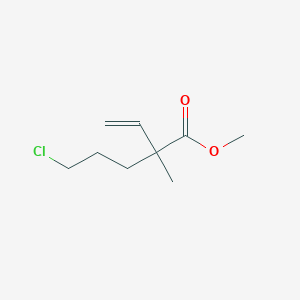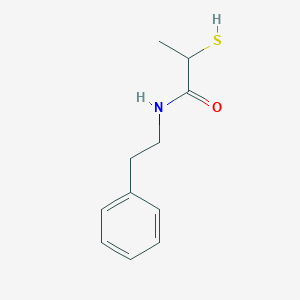
N-(2-Phenylethyl)-2-sulfanylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Phenylethyl)-2-sulfanylpropanamide is an organic compound that belongs to the class of amides It features a phenylethyl group attached to a sulfanylpropanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylethyl)-2-sulfanylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-phenylethylamine with 2-sulfanylpropanoic acid under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of immobilized enzymes or catalysts can enhance the efficiency of the reaction, reducing the need for harsh chemicals and minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Phenylethyl)-2-sulfanylpropanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Phenylethyl)-2-sulfanylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of N-(2-Phenylethyl)-2-sulfanylpropanamide involves its interaction with specific molecular targets. The phenylethyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. The sulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Phenyl-N-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (furanylfentanyl)
- N-Phenyl-N-(2-phenylethyl)piperidin-4-yl]propanamide (fentanyl)
- N-Phenyl-N-(2-phenylethyl)piperidin-4-yl]butanamide (butyrfentanyl)
Uniqueness
N-(2-Phenylethyl)-2-sulfanylpropanamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity compared to other similar compounds. This feature allows for unique applications and interactions in both chemical and biological contexts .
Eigenschaften
CAS-Nummer |
60977-84-6 |
|---|---|
Molekularformel |
C11H15NOS |
Molekulargewicht |
209.31 g/mol |
IUPAC-Name |
N-(2-phenylethyl)-2-sulfanylpropanamide |
InChI |
InChI=1S/C11H15NOS/c1-9(14)11(13)12-8-7-10-5-3-2-4-6-10/h2-6,9,14H,7-8H2,1H3,(H,12,13) |
InChI-Schlüssel |
HYGAUGSJFTUBPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCCC1=CC=CC=C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



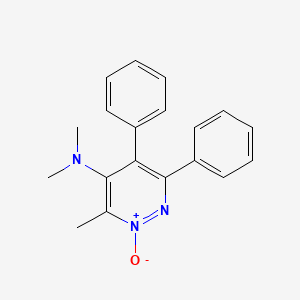

![(1E)-3-(4-Nitrophenyl)-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14618226.png)
![4-Hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14618228.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B14618230.png)

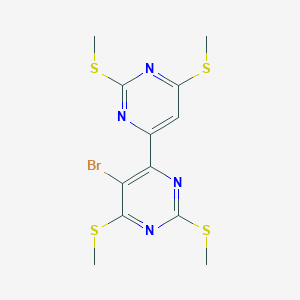
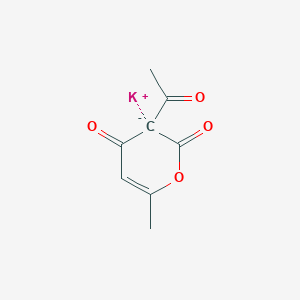
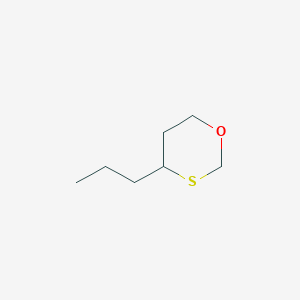

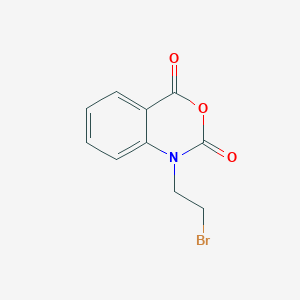
![1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14618281.png)
